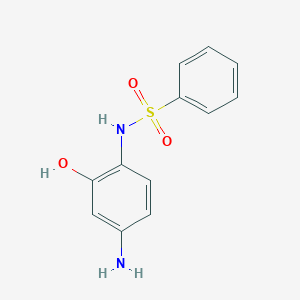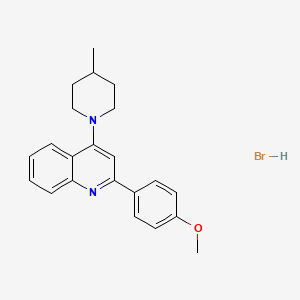
7-Oxo-16-heptadecenoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxo-16-heptadecenoic acid is a unique organic compound with the molecular formula C17H30O3 and a molecular weight of 282.427 g/mol . This compound is characterized by the presence of a ketone group at the 7th position and a double bond at the 16th position of the heptadecenoic acid chain. It is a rare and specialized chemical often used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxo-16-heptadecenoic acid typically involves the oxidation of 16-heptadecenoic acid. This can be achieved using various oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction conditions often require a solvent like dichloromethane (CH2Cl2) and a catalyst to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound is less common due to its specialized use. when produced, it involves large-scale oxidation processes with stringent control over reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Oxo-16-heptadecenoic acid undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming 7-hydroxy-16-heptadecenoic acid.
Substitution: The compound can undergo nucleophilic substitution reactions at the ketone group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi).
Major Products:
Oxidation: Carboxylic acids.
Reduction: 7-Hydroxy-16-heptadecenoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Oxo-16-heptadecenoic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of specialized materials and chemical products.
Wirkmechanismus
The mechanism of action of 7-Oxo-16-heptadecenoic acid involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and glucose homeostasis . By activating PPARs, this compound can influence gene expression and metabolic processes, leading to various physiological effects .
Vergleich Mit ähnlichen Verbindungen
9-Oxo-10(E),12(Z),15(Z)-Octadecatrienoic Acid: A derivative of α-linolenic acid, known to activate PPARα and promote fatty acid metabolism.
13-Oxo-9(Z),11(E),15(Z)-Octadecatrienoic Acid: Found in tomato fruit extract, activates PPARs and regulates lipid metabolism.
Uniqueness: 7-Oxo-16-heptadecenoic acid is unique due to its specific structural features, including the ketone group at the 7th position and the double bond at the 16th position. These structural characteristics confer distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C17H30O3 |
|---|---|
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
7-oxoheptadec-16-enoic acid |
InChI |
InChI=1S/C17H30O3/c1-2-3-4-5-6-7-8-10-13-16(18)14-11-9-12-15-17(19)20/h2H,1,3-15H2,(H,19,20) |
InChI-Schlüssel |
KACDBTJUJWBXHM-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCCCCCCCC(=O)CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B11951728.png)


![methyl (2S)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}hexanoyl)amino]-3-methylbutanoate](/img/structure/B11951742.png)







![1-(2,6-Dimethylphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11951782.png)


